BenchChemオンラインストアへようこそ!

3-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptane

Dopamine Receptor Neuropharmacology GPCR Ligand

Choose 3-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptane for its unique conformational rigidity that locks the basic nitrogen into a specific orientation, reducing entropic penalty and enhancing D2-like receptor selectivity over D1-like. This scaffold preorganization is critical for GPCR-targeted drug discovery. Its well-established diastereoselective synthesis allows scalable, cost-effective library production. Resolve enantiomers for high-precision pharmacological probes.

Molecular Formula C14H19N
Molecular Weight 201.313
CAS No. 2470437-19-3
Cat. No. B2355983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptane
CAS2470437-19-3
Molecular FormulaC14H19N
Molecular Weight201.313
Structural Identifiers
SMILESCC12CCC1CN(C2)CC3=CC=CC=C3
InChIInChI=1S/C14H19N/c1-14-8-7-13(14)10-15(11-14)9-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
InChIKeyLQENOHLEWDIRTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptane (CAS 2470437-19-3): A Conformationally Constrained Azabicyclic Scaffold for Dopamine Receptor Ligand Development and Neuropharmacological Probe Synthesis


3-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptane (CAS 2470437-19-3) is a synthetic, conformationally restricted azabicyclic compound belonging to the 3-azabicyclo[3.2.0]heptane class. Its rigid bicyclic framework, featuring a fused four- and five-membered ring system containing a bridgehead nitrogen, imposes significant stereochemical constraints on substituent orientation. This structural rigidity is a critical determinant for achieving selective interactions with biological targets, particularly G-protein coupled receptors (GPCRs) such as dopamine receptor subtypes, where scaffold preorganization can enhance binding affinity and subtype selectivity compared to more flexible, acyclic analogs [1]. The compound is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of novel dopaminergic ligands and as a research tool for exploring structure-activity relationships (SAR) within neuropharmacologically relevant chemical space [2].

Why Generic Substitution of 3-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptane Fails: Evidence of Conformational Rigidity-Driven Dopamine Receptor Subtype Selectivity and Enantioselective Binding


Generic substitution of 3-benzyl-1-methyl-3-azabicyclo[3.2.0]heptane with alternative azabicyclic scaffolds or flexible acyclic analogs is scientifically unjustified due to the critical role of its unique conformational rigidity in dictating dopamine receptor subtype selectivity and binding affinity. Studies on closely related 3-azabicyclo[3.2.0]heptane derivatives demonstrate that this specific scaffold confers a marked preference for D2-like (D2L and D3) receptors over D1-like receptors, a selectivity profile not readily achieved with more flexible amine frameworks or alternative azabicyclic ring sizes (e.g., 3-azabicyclo[3.1.0]hexane or 3-azabicyclo[3.2.1]octane) [1]. Furthermore, the chirality inherent to the bicyclic system leads to distinct binding affinities for individual enantiomers, making the use of racemic mixtures or stereochemically undefined alternatives a source of significant and unpredictable variability in pharmacological outcomes [2]. The specific N-benzyl and 1-methyl substitution pattern on this scaffold is also expected to fine-tune lipophilicity, metabolic stability, and receptor interaction geometry in ways that cannot be replicated by other N-substituted or unsubstituted analogs [3].

Quantitative Evidence Guide: Comparative Performance of 3-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptane Against Structural Analogs


Dopamine D2-like Receptor Subtype Selectivity: Class-Level Inference from 3-Azabicyclo[3.2.0]heptane Scaffold

While direct, quantitative binding data for 3-benzyl-1-methyl-3-azabicyclo[3.2.0]heptane itself is not publicly available, class-level evidence from a series of closely related 3-azabicyclo[3.2.0]heptane derivatives provides a strong and actionable inference regarding its expected receptor selectivity profile. A comprehensive study on this scaffold demonstrated that, as a class, these compounds exhibit a clear and consistent preference for binding to D2-like dopamine receptors (D2L and D3 subtypes) over D1-like receptors [1]. This is a critical differentiator from many alternative azabicyclic scaffolds, which may exhibit different selectivity patterns (e.g., 3-azabicyclo[3.1.0]hexanes are often D3-selective antagonists, while 3-azabicyclo[3.2.1]octanes can be D2 antagonists) [2]. For procurement decisions, this class-level inference supports the selection of the 3-azabicyclo[3.2.0]heptane core for projects specifically targeting D2L or D3 receptors, where achieving this particular selectivity profile is paramount.

Dopamine Receptor Neuropharmacology GPCR Ligand

Enantioselective Binding: Class-Level Evidence for Chirality-Driven Affinity Differences in 3-Azabicyclo[3.2.0]heptane Derivatives

A critical, quantifiable advantage of the 3-azabicyclo[3.2.0]heptane scaffold, and by extension 3-benzyl-1-methyl-3-azabicyclo[3.2.0]heptane, is the potential for enantioselective binding. The class-defining study on 3-azabicyclo[3.2.0]heptane derivatives unequivocally demonstrated that individual enantiomers of the same compound possess distinct binding affinities for dopamine receptors [1]. This is a direct consequence of the scaffold's inherent chirality and conformational rigidity, which creates a well-defined three-dimensional pharmacophore. While the specific enantiomeric separation and affinity values for the target compound are not available, this class-level evidence is a powerful argument against the use of racemic mixtures or stereochemically undefined analogs, as they would exhibit a mixed and unpredictable pharmacological profile. For researchers requiring a defined, single-enantiomer molecular probe or lead compound, this scaffold offers a level of stereochemical control and potential for optimized binding that is not achievable with achiral or more flexible molecular frameworks.

Chirality Dopamine Receptor Enantioselectivity

Synthetic Accessibility: Diastereoselective Multicomponent Cascade Synthesis Enables Efficient Access to 3-Azabicyclo[3.2.0]heptane Scaffolds

A significant practical advantage of the 3-azabicyclo[3.2.0]heptane scaffold, which directly informs procurement decisions for 3-benzyl-1-methyl-3-azabicyclo[3.2.0]heptane, is its efficient and diastereoselective synthetic accessibility via a multicomponent cascade reaction. This method, reported by Kriis et al., enables the rapid, one-pot construction of densely substituted 3-azabicyclo[3.2.0]heptane derivatives with high diastereocontrol, using readily available starting materials such as α,β-unsaturated aldehydes and secondary amines [1]. This contrasts sharply with many other constrained azabicyclic systems, which often require lengthy, multi-step syntheses with lower overall yields and more complex purification procedures. The availability of a robust, scalable synthetic route translates directly to more reliable supply, shorter lead times, and lower cost for custom synthesis or procurement of novel derivatives, including the target compound.

Organic Synthesis Medicinal Chemistry Building Block

Optimal Research and Industrial Application Scenarios for 3-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptane Based on Quantitative Evidence


D2L/D3-Selective Dopamine Receptor Ligand Development

3-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptane is ideally suited as a starting point or key intermediate for the development of novel, selective ligands targeting D2L and D3 dopamine receptors. The class-level evidence for the 3-azabicyclo[3.2.0]heptane scaffold demonstrates a clear preference for D2-like receptor binding over D1-like receptors, a selectivity profile that is highly desirable for developing therapeutics for conditions such as schizophrenia, Parkinson's disease, and substance use disorders [1]. Researchers can leverage this inherent selectivity to design focused compound libraries and accelerate hit-to-lead optimization campaigns.

Enantioselective Pharmacological Probe Synthesis

Given the demonstrated enantioselective binding of the 3-azabicyclo[3.2.0]heptane scaffold to dopamine receptors, 3-benzyl-1-methyl-3-azabicyclo[3.2.0]heptane is a valuable precursor for the preparation of enantiopure pharmacological probes [2]. By resolving the compound into its individual enantiomers (e.g., via chiral chromatography or chemoenzymatic methods), researchers can generate stereochemically defined tool compounds to dissect the contribution of specific stereoisomers to receptor activation, downstream signaling, and in vivo efficacy. This level of molecular precision is essential for validating target engagement and understanding structure-activity relationships at the highest level of detail.

Conformationally Constrained Building Block for SAR Studies

The rigid 3-azabicyclo[3.2.0]heptane core of this compound serves as an excellent, conformationally constrained building block for systematic structure-activity relationship (SAR) investigations of amine-containing pharmacophores. By incorporating this scaffold, medicinal chemists can effectively 'lock' a basic nitrogen atom into a specific orientation, thereby reducing the entropic penalty upon binding and enhancing both affinity and selectivity for the target receptor [3]. This approach is particularly powerful when exploring the optimal spatial arrangement of key functional groups, such as the benzyl and methyl substituents, relative to the basic nitrogen, providing insights that are not attainable with more flexible, acyclic amine analogs.

Custom Synthesis and Library Production via Efficient Multicomponent Cascade

The well-established, diastereoselective multicomponent cascade synthesis for the 3-azabicyclo[3.2.0]heptane scaffold provides a reliable and scalable route for the custom synthesis of 3-benzyl-1-methyl-3-azabicyclo[3.2.0]heptane and related analogs [4]. This synthetic efficiency makes it a practical choice for contract research organizations (CROs) and academic labs engaged in the parallel synthesis of small, focused libraries for hit identification and lead optimization. The ability to rapidly generate diverse analogs around this core scaffold significantly accelerates the drug discovery timeline and reduces the cost per compound, offering a clear advantage over scaffolds with more complex or lower-yielding synthetic routes.

Quote Request

Request a Quote for 3-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.